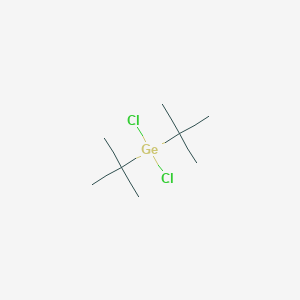![molecular formula C6H12Cl3N2Pt B14418764 1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum CAS No. 82025-23-8](/img/structure/B14418764.png)
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum is a compound that combines the bicyclic organic structure of 1,4-diazabicyclo[2.2.2]octane with trichloroplatinum. . Trichloroplatinum, on the other hand, is a platinum-based compound known for its applications in catalysis and material science.
Métodos De Preparación
The synthesis of 1,4-diazabicyclo[2.2.2]octane typically involves the reaction of ethylenediamine with formaldehyde under basic conditions . The compound is purified by sublimation under vacuum or recrystallization from petroleum ether . For the preparation of trichloroplatinum complexes, platinum chloride is reacted with various ligands under controlled conditions to form the desired complex .
Análisis De Reacciones Químicas
1,4-Diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions due to its nucleophilic and basic properties. It participates in:
Oxidation: Forms adducts with hydrogen peroxide and sulfur dioxide.
Substitution: Acts as a catalyst in Baylis-Hillman reactions of aldehydes and unsaturated ketones.
Cycloaddition: Involved in the synthesis of heterocyclic compounds.
Common reagents include aldehydes, ketones, and isocyanates, with reaction conditions often involving mild temperatures and the presence of solvents like ethanol or benzene . Major products include polyurethane and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in fluorescence microscopy as an anti-fade reagent.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes.
Industry: Utilized in the production of polyurethane foams and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its function as a nucleophilic catalyst, facilitating the formation of carbon-carbon and carbon-heteroatom bonds . It acts by donating electron pairs to electrophilic centers, thereby promoting various organic transformations . Trichloroplatinum complexes, on the other hand, act as catalysts by providing a reactive platinum center that can coordinate with substrates and facilitate their transformation .
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures and nucleophilic properties . 1,4-diazabicyclo[2.2.2]octane is unique in its high nucleophilicity and ability to form stable adducts with various reagents . Quinuclidine, for example, has one of its nitrogen atoms replaced by a carbon atom, making it less nucleophilic compared to 1,4-diazabicyclo[2.2.2]octane .
Propiedades
Número CAS |
82025-23-8 |
|---|---|
Fórmula molecular |
C6H12Cl3N2Pt |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
1,4-diazabicyclo[2.2.2]octane;trichloroplatinum |
InChI |
InChI=1S/C6H12N2.3ClH.Pt/c1-2-8-5-3-7(1)4-6-8;;;;/h1-6H2;3*1H;/q;;;;+3/p-3 |
Clave InChI |
VOOLKFKKYWEWNG-UHFFFAOYSA-K |
SMILES canónico |
C1CN2CCN1CC2.Cl[Pt](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


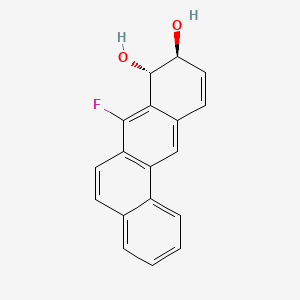
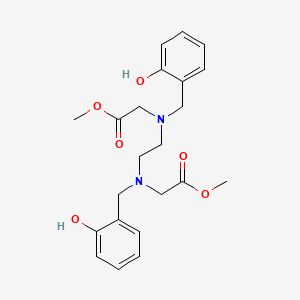
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)

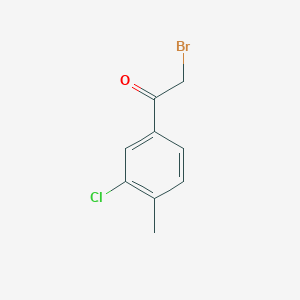
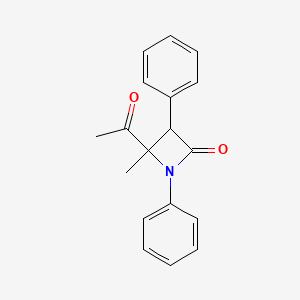
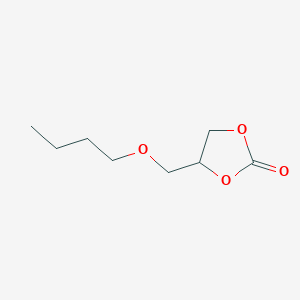
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
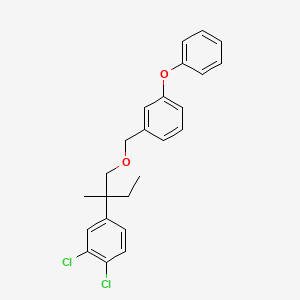
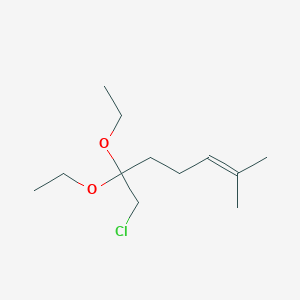
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)

